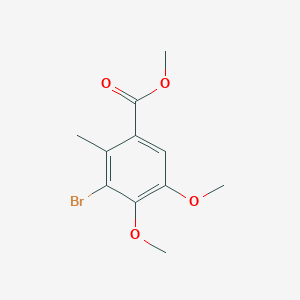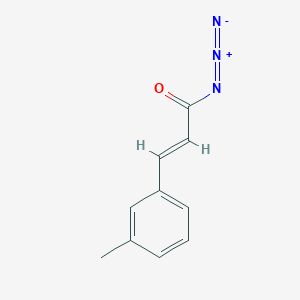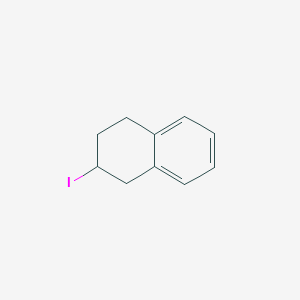
2-Iodo-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₀H₁₁I It is a derivative of tetrahydronaphthalene, where an iodine atom is substituted at the second position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Iod-1,2,3,4-Tetrahydronaphthalin beinhaltet typischerweise die Iodierung von 1,2,3,4-Tetrahydronaphthalin. Eine übliche Methode ist die elektrophile aromatische Substitutionsreaktion, bei der Iod in Gegenwart eines Oxidationsmittels wie Salpetersäure oder Wasserstoffperoxid in den Tetrahydronaphthalinring eingeführt wird. Die Reaktion wird in der Regel unter kontrollierten Bedingungen durchgeführt, um eine selektive Iodierung an der gewünschten Position zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Iod-1,2,3,4-Tetrahydronaphthalin kann großtechnische Iodierungsprozesse unter ähnlichen Reaktionsbedingungen wie in der Laborsynthese umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsparametern kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Iod-1,2,3,4-Tetrahydronaphthalin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.
Oxidationsreaktionen: Die Verbindung kann zu entsprechenden Naphthalinderivaten oxidiert werden.
Reduktionsreaktionen: Die Reduktion des Iodatoms kann zur Bildung von Tetrahydronaphthalin führen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Verschiedene substituierte Tetrahydronaphthalinderivate.
Oxidationsreaktionen: Naphthalinderivate mit funktionellen Gruppen an bestimmten Positionen.
Reduktionsreaktionen: Tetrahydronaphthalin.
Wissenschaftliche Forschungsanwendungen
2-Iod-1,2,3,4-Tetrahydronaphthalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.
Biologie: Auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Synthese pharmazeutischer Verbindungen erforscht.
Industrie: Bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Iod-1,2,3,4-Tetrahydronaphthalin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seinen Iodsubstituenten. Das Iodatom kann an Halogenbindungen und anderen nicht-kovalenten Wechselwirkungen beteiligt sein, was die Reaktivität und Bindungsaffinität der Verbindung beeinflusst. Diese Wechselwirkungen können verschiedene biochemische Pfade und molekulare Prozesse modulieren, was zu den Auswirkungen der Verbindung beiträgt.
Ähnliche Verbindungen:
1,2,3,4-Tetrahydronaphthalin: Die Stammverbindung ohne den Iodsubstituenten.
2-Brom-1,2,3,4-Tetrahydronaphthalin: Eine ähnliche Verbindung mit einem Bromatom anstelle von Iod.
2-Chlor-1,2,3,4-Tetrahydronaphthalin: Eine ähnliche Verbindung mit einem Chloratom anstelle von Iod.
Einzigartigkeit: 2-Iod-1,2,3,4-Tetrahydronaphthalin ist aufgrund des Vorhandenseins des Iodatoms einzigartig, das besondere chemische Eigenschaften wie eine höhere Atommasse und eine andere Reaktivität im Vergleich zu seinen Brom- und Chloranalogen verleiht. Der Iodsubstituent kann auch die Fähigkeit der Verbindung verbessern, an bestimmten Wechselwirkungen teilzunehmen, was sie für bestimmte Anwendungen wertvoll macht.
Wirkmechanismus
The mechanism of action of 2-Iodo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its iodine substituent. The iodine atom can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular processes, contributing to the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene: The parent compound without the iodine substituent.
2-Bromo-1,2,3,4-tetrahydronaphthalene: A similar compound with a bromine atom instead of iodine.
2-Chloro-1,2,3,4-tetrahydronaphthalene: A similar compound with a chlorine atom instead of iodine.
Uniqueness: 2-Iodo-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and different reactivity compared to its bromo and chloro analogs. The iodine substituent can also enhance the compound’s ability to participate in specific interactions, making it valuable for certain applications.
Eigenschaften
Molekularformel |
C10H11I |
|---|---|
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
2-iodo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H11I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 |
InChI-Schlüssel |
IDAOCBXBZNZXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2CC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


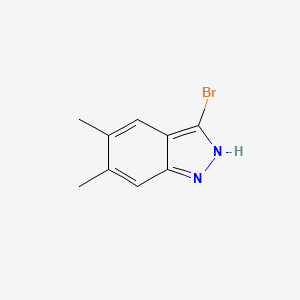
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)
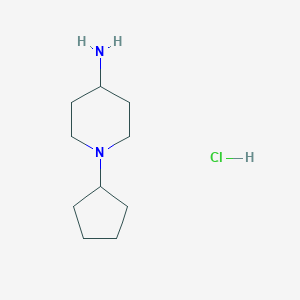
![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
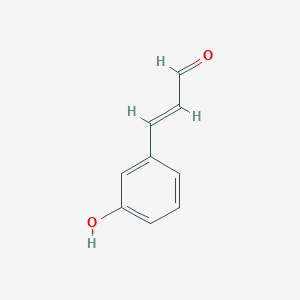

![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11755352.png)

